3-(2-Nitrophenoxy)azetidine;hydrochloride
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Overview
Description
“3-(2-Nitrophenoxy)azetidine;hydrochloride” is a chemical compound with the CAS Number: 2503208-94-2 . It has a molecular weight of 230.65 . The IUPAC name for this compound is 3-(2-nitrophenoxy)azetidine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder . The compound is shipped at normal temperature .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact of Nitrophenols
Nitrated Phenols in the Atmosphere A Review
- This review discusses the occurrence of nitrophenols in the atmosphere, emphasizing their formation through direct emissions from combustion processes and secondary formation mechanisms. The paper highlights the analytical techniques used for nitrophenols detection and their significance in understanding atmospheric chemistry and potential environmental impacts (Harrison et al., 2005).
Environmental Fate and Effects of Nitrophenol Derivatives
Environmental Fate and Effects of the Lampricide TFM A Review
- This review assesses the environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM), a compound used for controlling sea lamprey populations in the Great Lakes. It discusses TFM's environmental impact, indicating transient effects on aquatic communities and minimal long-term toxicological risk, providing a perspective on managing compounds with nitrophenol structures (Hubert, 2003).
Polyphenolic Compounds and Health Benefits
Modulation of Neurotrophic Signaling Pathways by Polyphenols - This paper reviews the effects of polyphenols on neuronal survival, growth, and differentiation, emphasizing their neurotrophic actions through signaling pathways. Although focused on polyphenols, this research contextually supports exploring various organic compounds, including nitrophenol derivatives, for potential neuroprotective effects (Moosavi et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-(2-nitrophenoxy)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7;/h1-4,7,10H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQPEMUAKNKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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